molecular formula C6H9BrN2 B1372929 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole CAS No. 873191-23-2

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B1372929
CAS No.: 873191-23-2
M. Wt: 189.05 g/mol
InChI Key: RTMUJHJFHWWSOE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, also known as 5-Bromomethyl-1,3-dimethylpyrazole or 5-BMPM, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in the ring. Pyrazole derivatives are known for their diverse biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. 5-BMPM is one of the most widely studied pyrazole derivatives due to its remarkable chemical and physical properties.

Scientific Research Applications

Synthesis and Reactivity

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds. A study elaborated on the kinetic parameters involved in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole using 3,5-dimethyl pyrazole and 1-bromo-3-phenyl propane under specific conditions. This synthesis was monitored by gas chromatography and revealed a 'pseudo first order' rate law, indicating its importance in understanding reaction mechanisms (Wang et al., 2015).

Ligand Development for Bimetallic Complexes

Certain pyrazole derivatives, like this compound, are fundamental in developing multifunctional pyrazole compounds which act as ligand scaffolds. These scaffolds are crucial for the assembly of bimetallic complexes, expanding the utility of these compounds in various chemical and potentially biomedical applications (Röder et al., 2001).

Pharmacological Applications

The compound has been instrumental in synthesizing a range of pharmacologically active compounds. For instance, a series of O-substituted and N-substituted pyrazoles were synthesized for antimicrobial and antidiabetic activities. These compounds were derived from ethyl 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole-4-carboxylate, showcasing the broad applicability of the base compound in creating therapeutic agents (Doddaramappa et al., 2015).

Synthesis of Anticancer Agents

Moreover, the compound is used to synthesize novel anticancer agents. For instance, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, derived from a similar base structure, was used to synthesize various heterocyclic compounds with demonstrated anticancer activity, indicating the potential of such compounds in cancer treatment (Metwally et al., 2016).

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The bromomethyl group in this compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds that may interact with proteins and other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling molecules. For instance, it may alter the phosphorylation status of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. The compound’s impact on cellular metabolism includes changes in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution and free radical mechanisms. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound can generate free radicals that interact with cellular components, causing oxidative stress and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other products that have different effects on cellular function. Long-term studies have shown that the compound can cause persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects, such as oxidative stress and cell death, are observed at high doses. Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that participate in further biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and the production of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-(bromomethyl)-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMUJHJFHWWSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

CBr4 (4.7 g, 14.2 mmol) was added to a solution of (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.2 g, 9.5 mmol) and triphenylphosphine (3.7 g, 14.2 mmol) in THF (20 mL) at 0° C. and the resulting mixture was stirred for approximately 2 h at rt. After concentration in vacuo purification by column chromatography eluting with 2% EtOAc in hexane yielded the title compound (1.31 g, 6.93 mmol).
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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